methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and is substituted with various functional groups such as ethoxyphenyl, methyl, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free microwave irradiation . This method is advantageous due to its green chemistry approach, which minimizes the use of hazardous solvents and reduces reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of robust and sustainable catalysts, such as vanadium oxide loaded on fluorapatite, can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties. It has shown promise in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves several molecular targets and pathways:
Inhibition of ER Stress: The compound reduces the expression of the endoplasmic reticulum chaperone BIP, which is involved in protein folding and stress responses.
Apoptosis Inhibition: It decreases the levels of cleaved caspase-3, a key marker of apoptosis, thereby promoting cell survival.
NF-kB Pathway: The compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:
Ethyl (2E)-2-(2,3-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has similar structural features but different substituents, which may result in distinct biological activities.
Ethyl (2E)-5-(4-ethoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Another closely related compound with variations in the benzylidene substituent, affecting its pharmacological properties.
Biological Activity
Methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, antitumor, and other pharmacological properties.
Chemical Structure and Synthesis
The compound features a thiazolo[3,2-a]pyrimidine core structure that is known for its potential therapeutic applications. The synthesis of such compounds typically involves cyclization reactions of appropriate precursors under specific conditions. For instance, thiazolo[3,2-a]pyrimidines can be synthesized through intramolecular cyclization using polyphosphoric acid as a dehydrating agent .
Structural Characteristics
Component | Description |
---|---|
Core Structure | Thiazolo[3,2-a]pyrimidine |
Substituents | Ethoxyphenyl group at position 5, methyl groups at positions 2 and 7 |
Functional Groups | Carbonyl (oxo) and carboxylate |
Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit moderate antimicrobial activity. For example, compounds synthesized in related studies showed varying degrees of activity against bacterial strains compared to reference drugs. The lipophilicity of these compounds often correlates with their antimicrobial efficacy; higher log P values generally indicate better membrane permeability and antibacterial properties .
Antitumor Activity
Thiazolo[3,2-a]pyrimidines have been identified as promising candidates for anticancer agents. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions exhibited high selectivity and potency against MCF-7 (breast cancer) and HeLa (cervical adenocarcinoma) cell lines. The cytotoxicity was assessed using the MTT assay, revealing IC50 values that suggest effective inhibition of cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolo[3,2-a]pyrimidines has also been explored. Some derivatives have shown promise in reducing inflammation markers in various models. This activity is often attributed to their ability to inhibit specific pathways involved in inflammatory responses, making them candidates for further development in treating inflammatory diseases .
Other Pharmacological Activities
In addition to the aforementioned activities, these compounds have been evaluated for their effects on enzymes such as acetylcholinesterase (AChE), indicating potential use in treating neurodegenerative diseases like Alzheimer's. Furthermore, some studies have reported antifungal and antidiabetic properties associated with thiazolo[3,2-a]pyrimidine derivatives .
Case Studies
- Anticancer Activity : A study focused on a series of thiazolo[3,2-a]pyrimidines demonstrated significant cytotoxicity against multiple cancer cell lines (IC50 values ranged from 1.61 µg/mL to 1.98 µg/mL), suggesting structural modifications can enhance activity against specific targets like tubulin polymerization .
- Antimicrobial Evaluation : In a comparative study of synthesized thiazolo derivatives against Gram-positive and Gram-negative bacteria, certain compounds exhibited enhanced antibacterial properties compared to traditional antibiotics, highlighting their potential as new therapeutic agents in infectious diseases .
Properties
Molecular Formula |
C18H20N2O4S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H20N2O4S/c1-5-24-13-8-6-12(7-9-13)15-14(17(22)23-4)10(2)19-18-20(15)16(21)11(3)25-18/h6-9,11,15H,5H2,1-4H3 |
InChI Key |
NDPGOCSPYWZGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OC |
Origin of Product |
United States |
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